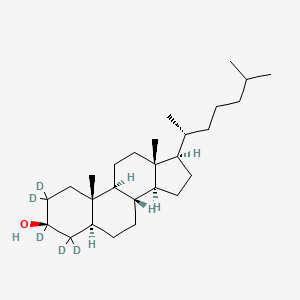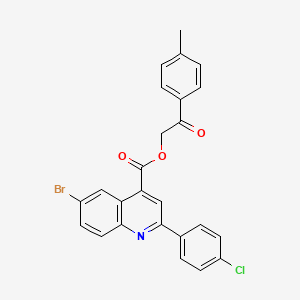
Dibromobis(acetonitrile)palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromobis(acetonitrile)palladium(II) is a coordination compound with the formula
PdBr2(CH3CN)2
. It is a palladium(II) complex where two bromide ions and two acetonitrile molecules are coordinated to a central palladium ion. This compound is known for its versatility as a precursor in various palladium-catalyzed reactions, making it valuable in both academic research and industrial applications.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibromobis(acetonitrile)palladium(II) can be synthesized through the reaction of palladium(II) bromide with acetonitrile. The typical procedure involves dissolving palladium(II) bromide in acetonitrile and allowing the mixture to react at room temperature. The reaction can be represented as follows:
PdBr2+2CH3CN→PdBr2(CH3CN)2
Industrial Production Methods: While specific industrial production methods for Dibromobis(acetonitrile)palladium(II) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: Dibromobis(acetonitrile)palladium(II) is involved in various types of chemical reactions, primarily as a catalyst in cross-coupling reactions. These include:
- Buchwald-Hartwig Amination
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The compound is typically used in conjunction with other reagents such as phosphine ligands, bases, and solvents like toluene or dimethylformamide (DMF). Reaction conditions often involve heating and inert atmospheres to prevent oxidation.
Major Products: The major products formed from these reactions depend on the specific coupling partners used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound formed from the reaction of an aryl halide with an aryl boronic acid.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Dibromobis(acetonitrile)palladium(II) is extensively used as a catalyst in organic synthesis. Its ability to facilitate cross-coupling reactions makes it invaluable for constructing complex organic molecules, including pharmaceuticals and natural products.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using Dibromobis(acetonitrile)palladium(II) as a catalyst can have significant biological and medicinal properties. For instance, many drugs and bioactive molecules are synthesized using palladium-catalyzed reactions.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in catalysis helps streamline the synthesis of various industrially relevant compounds.
Mecanismo De Acción
The mechanism by which Dibromobis(acetonitrile)palladium(II) exerts its catalytic effects involves the coordination of the palladium center to the substrates, facilitating their activation and subsequent reaction. The palladium(II) ion undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial in cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds:
- Bis(acetonitrile)dichloropalladium(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Palladium(II) acetate
Uniqueness: Dibromobis(acetonitrile)palladium(II) is unique due to its specific coordination environment, which can influence its reactivity and selectivity in catalytic processes. Compared to other palladium(II) complexes, its bromide ligands and acetonitrile coordination provide distinct electronic and steric properties that can be advantageous in certain reactions.
Propiedades
Número CAS |
53623-19-1 |
|---|---|
Fórmula molecular |
C4H6Br2N2Pd |
Peso molecular |
348.33 g/mol |
Nombre IUPAC |
acetonitrile;dibromopalladium |
InChI |
InChI=1S/2C2H3N.2BrH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
CLLBUWJGRMZLBR-UHFFFAOYSA-L |
SMILES canónico |
CC#N.CC#N.Br[Pd]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)




![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)


![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053326.png)



